molecular formula C8H7ClN2 B1501920 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1190313-82-6

3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1501920
CAS No.: 1190313-82-6
M. Wt: 166.61 g/mol
InChI Key: LANAIGJJNSNJJY-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic organic compound belonging to the pyrrolopyridine family. This compound features a fused pyrrole and pyridine ring system, which is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. Due to its unique structural characteristics, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is the Skraup synthesis, which starts with the reaction of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting intermediate undergoes cyclization and chlorination to yield the target compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability, safety, and environmental impact. The process involves the continuous introduction of reactants into a reactor, where they undergo controlled reactions to produce the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound-5-carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

  • Substitution: The chlorine atom at the 3-position can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Reduced derivatives with altered functional groups.

  • Substitution Products: Alkyl or aryl substituted derivatives.

Scientific Research Applications

3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. For example, in cancer therapy, it may act as an inhibitor of certain signaling pathways, such as the fibroblast growth factor receptor (FGFR) pathway. The compound binds to the receptor, preventing its activation and subsequent downstream signaling, which can lead to the inhibition of tumor growth.

Molecular Targets and Pathways Involved:

  • FGFR Pathway: Inhibition of FGFR signaling is a key mechanism in cancer therapy.

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine

  • 3-chloro-1H-pyrrolo[2,3-b]pyridine

  • 4-methyl-1H-pyrrolo[2,3-b]pyridine

Properties

IUPAC Name

3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANAIGJJNSNJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696604
Record name 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-82-6
Record name 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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